An In-depth Technical Guide to 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde: Properties, Synthesis, and Biological Potential
An In-depth Technical Guide to 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde: Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound belonging to the pyrazole class of molecules. The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] This technical guide provides a comprehensive overview of the basic properties, a likely synthetic route, and the potential biological significance of 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde, based on available scientific literature and data from structurally related compounds.
Core Physicochemical Properties
Quantitative experimental data for the basic physicochemical properties of 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde are not extensively available in the public domain. However, based on its structure and data from analogous compounds, the following properties can be predicted.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₅H₁₁N₃O | PubChem[4] |
| Molecular Weight | 249.27 g/mol | PubChem[4] |
| CAS Number | 371917-81-6 | BIOFOUNT[5] |
| Predicted XlogP | 1.9 | PubChemLite[6] |
| Appearance | Likely a pale yellow or off-white solid | Based on similar pyrazole carbaldehydes[7] |
| Melting Point | Not available. The related 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde has a melting point of 142-146 °C. | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF.[8] | |
| pKa | Not available |
Synthesis and Experimental Protocols
The synthesis of 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde can be achieved through the Vilsmeier-Haack reaction, a common and effective method for the formylation of electron-rich heterocyclic systems like pyrazoles.[8][9] The general strategy involves the reaction of a suitable hydrazone precursor with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).
Proposed Synthetic Pathway
A plausible synthetic route, adapted from established protocols for similar pyrazole-4-carbaldehydes, is outlined below.[8]
Caption: Proposed two-step synthesis of 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the synthesis of analogous pyrazole-4-carbaldehydes.[8]
Step 1: Synthesis of 1-(pyridin-4-yl)ethan-1-one phenylhydrazone
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To a solution of 4-acetylpyridine (1 equivalent) in absolute ethanol, add phenylhydrazine (1.1 equivalents).
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Add a catalytic amount of glacial acetic acid (2-3 drops).
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Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Synthesis of 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde
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Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3 equivalents) to ice-cold dimethylformamide (DMF, 5 equivalents) with constant stirring.
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To the prepared Vilsmeier reagent, add the 1-(pyridin-4-yl)ethan-1-one phenylhydrazone (1 equivalent) portion-wise, ensuring the temperature is maintained below 10°C.
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After the addition is complete, stir the reaction mixture at 60-70°C for 4-6 hours.
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Monitor the reaction by TLC.
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Once the reaction is complete, pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
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The precipitated solid is collected by filtration, washed with water, and dried.
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The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
| Spectroscopy | Expected Features |
| ¹H NMR (CDCl₃, δ ppm) | ~9.8-10.0 (s, 1H, -CHO), ~8.6-8.8 (d, 2H, pyridyl-H), ~7.8-8.0 (d, 2H, pyridyl-H), ~7.4-7.6 (m, 5H, phenyl-H), ~8.5 (s, 1H, pyrazole-H). |
| ¹³C NMR (CDCl₃, δ ppm) | ~185-190 (-CHO), ~150-155 (pyrazole-C), ~140-145 (pyrazole-C), ~120-130 (phenyl-C and pyridyl-C), ~115-120 (pyrazole-C). |
| IR (KBr, cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~1680-1700 (C=O aldehyde stretch), ~1590-1610 (C=N and C=C stretch). |
| Mass Spectrometry | [M+H]⁺ at m/z 250.0975.[6] |
Biological Activity and Potential Applications
The pyrazole scaffold is a cornerstone in the development of therapeutic agents. Various derivatives of 1-phenyl-1H-pyrazole-4-carbaldehyde have demonstrated significant biological activities.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of pyrazole derivatives.[11][12][13] They have been shown to inhibit various cancer cell lines, including breast, lung, and colon cancer. For instance, certain pyrazole carbaldehyde derivatives have been identified as potent PI3 kinase inhibitors with excellent cytotoxicity against MCF7 breast cancer cells (IC₅₀ of 0.25 μM).[12]
Anti-inflammatory Activity
The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib. Derivatives of 1-phenyl-pyrazole have shown strong anti-inflammatory activity in animal models.[14] Some novel pyrazole analogues have exhibited better anti-inflammatory activity when compared to standard drugs like diclofenac sodium.[2]
Hypothetical Signaling Pathway Involvement
Given the known anticancer and anti-inflammatory effects of pyrazole derivatives, 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde could potentially modulate key signaling pathways involved in cell proliferation and inflammation, such as the PI3K/Akt or NF-κB pathways.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Summary and Future Directions
1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde is a promising heterocyclic compound with significant potential for applications in drug discovery and development. While specific experimental data on its basic properties and biological activities are currently limited, the established chemistry and pharmacology of the pyrazole class of compounds provide a strong foundation for future research.
Further studies are warranted to:
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Synthesize and fully characterize 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde and determine its precise physicochemical properties.
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Evaluate its in vitro and in vivo biological activities against a panel of cancer cell lines and in models of inflammation.
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Elucidate its mechanism of action by identifying its molecular targets and its effects on key signaling pathways.
This in-depth guide, based on the available scientific literature, serves as a valuable resource for researchers interested in exploring the therapeutic potential of this and related pyrazole derivatives.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | C15H11N3O | CID 877236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bio-fount.com [bio-fount.com]
- 6. PubChemLite - 1-phenyl-3-(pyridin-4-yl)-1h-pyrazole-4-carbaldehyde (C15H11N3O) [pubchemlite.lcsb.uni.lu]
- 7. chemimpex.com [chemimpex.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

